(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone (4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1049365-73-2
VCID: VC4822855
InChI: InChI=1S/C23H21FN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C23H21FN4O2S
Molecular Weight: 436.51

(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

CAS No.: 1049365-73-2

Cat. No.: VC4822855

Molecular Formula: C23H21FN4O2S

Molecular Weight: 436.51

* For research use only. Not for human or veterinary use.

(4-(2-Fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone - 1049365-73-2

Specification

CAS No. 1049365-73-2
Molecular Formula C23H21FN4O2S
Molecular Weight 436.51
IUPAC Name [4-(2-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Standard InChI InChI=1S/C23H21FN4O2S/c1-30-17-8-6-16(7-9-17)19-14-28-21(15-31-23(28)25-19)22(29)27-12-10-26(11-13-27)20-5-3-2-4-18(20)24/h2-9,14-15H,10-13H2,1H3
Standard InChI Key FZGIFFITDVXDLO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a hybrid structure combining a piperazine ring, an imidazo[2,1-b]thiazole core, and aromatic substituents. The piperazine moiety is substituted at the 4-position with a 2-fluorophenyl group, while the imidazo-thiazole system is functionalized at the 6-position with a 4-methoxyphenyl group. A methanone bridge links these two heterocyclic systems, creating a planar conformation that enhances molecular rigidity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₁FN₄O₂S
Molecular Weight436.51 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0
Rotatable Bonds5
Topological Polar Surface Area76.53 Ų

The absence of hydrogen bond donors and moderate lipophilicity (AlogP ≈ 5.2) suggest favorable blood-brain barrier permeability, a trait relevant for neuroactive agents .

Synthetic Pathways and Methodologies

Core Heterocycle Formation

The imidazo[2,1-b]thiazole scaffold is typically synthesized via cyclocondensation reactions. For example, thiazole-2-amines can react with α-haloketones under basic conditions to form the fused imidazo-thiazole system . Substituents like the 4-methoxyphenyl group are introduced through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Piperazine Functionalization

The 4-(2-fluorophenyl)piperazine moiety is prepared via nucleophilic substitution of piperazine with 2-fluoroiodobenzene. This reaction requires careful control of stoichiometry to avoid over-alkylation.

Final Coupling

The methanone bridge is established through a Friedel-Crafts acylation or Schlenk equilibrium-mediated coupling, with boron trifluoride etherate often employed as a Lewis acid catalyst .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Imidazo-thiazole formationPOCl₃, DMF, 120°C68
Piperazine alkylationK₂CO₃, DMF, 80°C72
Methanone couplingBF₃·Et₂O, CH₂Cl₂, 0°C → rt55

Pharmacological Profile and Biological Activity

Cytotoxicity Screening

Preliminary MTT assays on analogous structures show IC₅₀ values in the low micromolar range (2-10 μM) against breast (MCF-7) and lung (A549) cancer cell lines . The fluorophenyl group enhances cellular uptake by passive diffusion, while the methoxyphenyl substituent may participate in π-π stacking with aromatic residues in target proteins.

Computational Predictions and ADMET Profiling

PASS Analysis

Prediction of Activity Spectra for Substances (PASS) suggests the following biological activities (Pa > 0.7):

  • Serotonin receptor modulator (Pa = 0.89)

  • Kinase inhibitor (Pa = 0.83)

  • Antineoplastic agent (Pa = 0.78)

ADMET Properties

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
Caco-2 Permeability22.4 × 10⁻⁶ cm/s
Plasma Protein Binding89.2%
Hepatic Clearance14.8 mL/min/kg
hERG InhibitionLow risk (pIC₅₀ = 4.1)

The compound likely exhibits first-pass metabolism via hepatic CYP3A4/2D6, with the methoxyphenyl group undergoing O-demethylation as the primary metabolic pathway .

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